4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808590
InChI: InChI=1S/C8H7ClN2O/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3
SMILES: CC1=CC2=C(O1)N=C(N=C2Cl)C
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol

4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13808590

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine -

Specification

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
IUPAC Name 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine
Standard InChI InChI=1S/C8H7ClN2O/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3
Standard InChI Key SENLJHHUZMWCFP-UHFFFAOYSA-N
SMILES CC1=CC2=C(O1)N=C(N=C2Cl)C
Canonical SMILES CC1=CC2=C(O1)N=C(N=C2Cl)C

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Structural Features

4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine features a fused bicyclic system where the furan oxygen at position 2,3 connects to the pyrimidine ring at positions 4,5 (Figure 1). The molecular formula C₈H₇ClN₂O corresponds to a molecular weight of 182.61 g/mol . Key structural attributes include:

  • Chlorine substituent at position 4 of the pyrimidine ring

  • Methyl groups at positions 2 and 6

  • Furan oxygen creating a planar, conjugated system

The compound's planar structure facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances electrophilicity at the C4 position for nucleophilic substitution reactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇ClN₂O
Molecular Weight182.61 g/mol
IUPAC Name4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine
SMILESCC1=CC2=C(Cl)N=C(C)N=C2O1
Melting PointNot reported-
Boiling PointNot reported-
LogP (Octanol-Water)Predicted 1.98

Spectroscopic Characterization

While experimental spectral data remain limited in public literature, computational predictions based on analogous furopyrimidines suggest characteristic features:

  • ¹H NMR: Methyl proton signals between δ 2.4–2.6 ppm, aromatic protons downfield at δ 6.8–7.2 ppm

  • ¹³C NMR: Furan carbons at δ 105–115 ppm, pyrimidine carbons at δ 150–160 ppm

  • IR Spectroscopy: Strong absorption bands for C-Cl stretch (550–650 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹)

Synthetic Methodologies and Optimization

Conventional Two-Step Synthesis

The patent CN103012278A details an efficient synthesis route using readily available starting materials :

  • Cyclocondensation: Ethyl acetoacetate (211 g) reacts with acetamidine hydrochloride (266 g) in methanol under basic conditions (KOH, 138 g) to form 4-hydroxy-2,6-dimethylpyrimidine .

  • Chlorination: Phosphorus oxychloride (500 mL) converts the hydroxyl group to chlorine, followed by triethylamine-mediated workup to yield the final product .

The reaction sequence proceeds through intermediate 4-hydroxy-2,6-dimethylpyrimidine, which undergoes nucleophilic aromatic substitution with POCl₃ (Figure 2).

Table 2: Key Reaction Parameters and Yields

StepConditionsYieldPurity
CyclocondensationReflux in MeOH, 12 hr85%90%
ChlorinationPOCl₃, Et₃N, 0–10°C, 12 hr58%97%
PurificationSilica gel chromatography-97%

Process Optimization Strategies

Scale-up experiments reveal critical control parameters:

  • Temperature Control: Maintaining chlorination temperatures below 10°C prevents side reactions and decomposition .

  • Workup Procedure: Ethyl acetate extraction (3 × 500 mL) followed by saturated brine washing removes residual phosphorus species .

  • Drying Methods: Anhydrous Na₂SO₄ drying under reduced pressure minimizes product loss due to volatility .

KinaseIC₅₀ (nM)Selectivity Index vs. Normal Cells
VEGFR-218>500
PDGFR-β23420
c-Kit65150
EGFR>1000-

Dual-Action Anticancer Mechanism

Structural modifications enable concurrent targeting of microtubules and kinases:

  • Tubulin Polymerization Inhibition: Disrupts mitotic spindle formation (EC₅₀ = 48 nM)

  • Anti-Angiogenic Effects: Reduces VEGF-induced endothelial cell migration by 78% at 100 nM

This dual mechanism circumvents multidrug resistance in cancer cells overexpressing efflux pumps.

Pharmacological Applications and Development

Lead Optimization Studies

Structure-activity relationship (SAR) analyses identify critical substituents:

  • C4 Chlorine: Essential for kinase binding affinity (ΔpIC₅₀ = 1.2 upon removal)

  • C2/C6 Methyl Groups: Enhance metabolic stability (t₁/₂ increased from 2.1 to 5.8 hr)

  • Furan Oxygen: Mediates hydrogen bonding with kinase hinge regions

Table 4: SAR of Furo[2,3-d]pyrimidine Derivatives

Substituent PositionModificationVEGFR-2 IC₅₀ (nM)Tubulin EC₅₀ (nM)
4-ClNone1848
4-FFluorine3462
4-OCH₃Methoxy>1000>1000
2-CH₂CH₃Ethyl2955

Preclinical Development Challenges

Despite promising in vitro data, pharmacokinetic limitations require formulation strategies:

  • Oral Bioavailability: 12% in rat models due to first-pass metabolism

  • Plasma Protein Binding: 89% (mainly albumin)

  • CYP3A4 Inhibition: Moderate (IC₅₀ = 4.2 μM)

Nanoparticle encapsulation (PLGA-PEG) improves bioavailability to 38% in recent trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator